![molecular formula C11H12FN3 B1521581 (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1152548-49-6](/img/structure/B1521581.png)
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(4-Fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine, also known as 4-FPP, is a chemical compound with a variety of uses in scientific research. It is an analog of the popular recreational drug 4-Methylmethcathinone (4-MMC), which is also known as mephedrone. 4-FPP is classified as a substituted phenethylamine and has a molecular weight of 216.25 g/mol. It has been studied for its potential therapeutic and pharmacological effects, and is used in a variety of laboratory experiments.
Scientific Research Applications
Building Block in Chemical Synthesis
“(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine” is a fluorinated building block . It can be used in the synthesis of a wide range of chemical compounds. Fluorinated compounds are particularly important in the pharmaceutical and agrochemical industries due to the unique properties of fluorine .
Ligand in Molecular Docking Studies
Compounds with similar structures have been used as ligands in molecular docking studies . These studies are crucial in drug discovery processes where the interaction between drugs and their protein targets are studied.
Mechanism of Action
Target of Action
The primary target of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is the human estrogen alpha receptor (ERα) . This receptor is a protein within cells that is activated by the hormone estrogen and can trigger various cellular responses.
Mode of Action
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine interacts with its target, the human estrogen alpha receptor (ERα), by binding to it . The binding affinity of this compound to ERα is close to that of 4-OHT, a native ligand . This interaction can lead to changes in the receptor’s activity, potentially influencing the cellular responses it triggers.
Result of Action
The molecular and cellular effects of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine’s action depend on the specific cellular context. Given its interaction with the human estrogen alpha receptor (ERα), it could potentially influence cellular processes regulated by this receptor, such as cell growth and differentiation .
properties
IUPAC Name |
(4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8/h2-7,11H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVWSAVGRBYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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